

molecular formula and weight of 2,2,6,6-Tetramethyloxan-4-one

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxan-4-one

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An In-depth Technical Guide to 2,2,6,6-Tetramethyloxan-4-one

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 2,2,6,6-tetramethyloxan-4-one, a specialty heterocyclic ketone. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential applications. We will explore the causal relationships behind synthetic strategies and analytical validation, ensuring a robust understanding of this unique molecule.

Core Molecular Attributes and Physicochemical Properties

2,2,6,6-Tetramethyloxan-4-one, also known by its IUPAC name 2,2,6,6-tetramethyl-tetrahydro-4H-pyran-4-one, is a saturated heterocyclic compound.^{[1][2]} Its structure is characterized by a tetrahydropyran ring bearing a ketone at the 4-position and four methyl groups at the adjacent α -positions to the ether oxygen. This high degree of substitution imparts significant steric hindrance, which profoundly influences its reactivity and physical properties.

Table 1: Key Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	$C_9H_{16}O_2$	[2]
Molecular Weight	156.22 g/mol	[2]
CAS Number	1197-66-6	[2]
IUPAC Name	2,2,6,6-tetramethyloxan-4-one	[2]
Appearance	Colorless Liquid (Predicted)	[1]
Topological Polar Surface Area	26.3 \AA^2	[2]

| XLogP3-AA (Computed) | 0.8 | [\[2\]](#) |

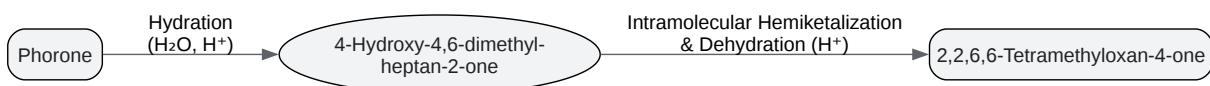
A comprehensive list of synonyms includes Tetrahydro-2,2,6,6-tetramethylpyran-4-one and 2,2,6,6-tetramethyldihydro-2H-pyran-4(3H)-one.[\[1\]](#)[\[2\]](#)

Synthesis and Mechanistic Considerations

While specific peer-reviewed syntheses for 2,2,6,6-tetramethyloxan-4-one are not extensively documented, its structure suggests a logical retrosynthetic pathway originating from common starting materials. The most plausible approach is an acid-catalyzed cyclization of a dihydroxy ketone precursor, which itself can be derived from molecules like phorone or mesityl oxide.

Proposed Synthetic Pathway: Acid-Catalyzed Cyclization

The synthesis of substituted tetrahydropyran rings is often achieved through methods like the Prins cyclization or intramolecular hydroalkoxylation.[\[3\]](#)[\[4\]](#) For this specific hindered ketone, a likely industrial synthesis involves the hydration and subsequent intramolecular cyclization of phorone (diisopropylidene acetone).



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Caption: Proposed synthetic route to 2,2,6,6-Tetramethyloxan-4-one.

Expertise & Causality: The choice of an acid catalyst is critical. The reaction is initiated by the protonation of the carbonyl oxygen of the precursor, which enhances the electrophilicity of the carbonyl carbon. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a cyclic hemiketal. Subsequent dehydration, also acid-catalyzed, yields the stable tetrahydropyranone ring. The gem-dimethyl groups flanking the ether oxygen sterically favor the formation of the six-membered ring over competing side reactions.

Experimental Protocol (Hypothetical)

This protocol is based on established principles for tetrahydropyran synthesis and should be considered a starting point for optimization.

- **Reaction Setup:** To a stirred solution of the dihydroxy ketone precursor (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the cyclization.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness: A self-validating system for this protocol involves rigorous in-process controls. For instance, monitoring the removal of water in the Dean-Stark trap provides a direct measure of reaction conversion. The final purity should be confirmed by GC-MS and NMR spectroscopy, as detailed in the following section.

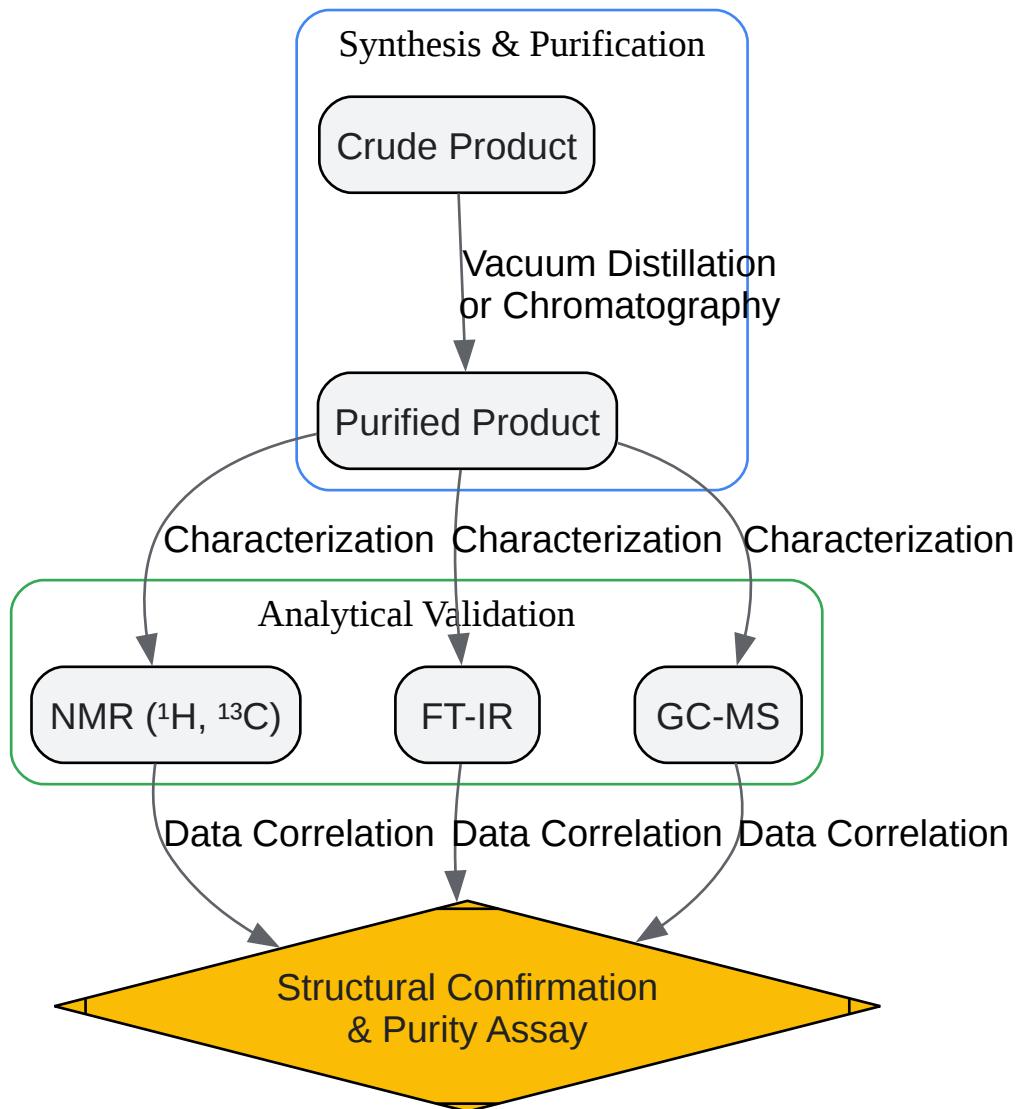
Analytical Characterization and Spectroscopic Signature

Confirming the identity and purity of 2,2,6,6-tetramethyloxan-4-one requires a multi-technique analytical approach. The expected spectroscopic data are as follows:

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet integrating to 12H for the four equivalent methyl groups (-CH₃).- A singlet integrating to 4H for the two equivalent methylene groups (-CH₂-) adjacent to the carbonyl.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon (C=O), expected around 200-210 ppm.- A signal for the quaternary carbons bearing the methyl groups (C(CH₃)₂), expected around 70-80 ppm.- A signal for the methylene carbons (-CH₂-), expected around 50-60 ppm.- A signal for the methyl carbons (-CH₃), expected around 25-35 ppm.
Infrared (IR)	<ul style="list-style-type: none">- A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, expected around 1710-1725 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.- A characteristic C-O-C stretching band for the ether linkage, expected around 1100-1150 cm⁻¹.

| Mass Spectrometry (EI) | - A molecular ion peak (M^+) at $m/z = 156$.- Fragmentation patterns corresponding to the loss of methyl groups ($m/z = 141$) and cleavage of the pyran ring. |



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Caption: A standard workflow for the synthesis and analytical validation.

Reactivity and Potential Applications

The sterically hindered nature of 2,2,6,6-tetramethyloxan-4-one governs its reactivity. The ketone at the 4-position is the primary site for chemical transformations.

Key Reactions:

- Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH_4) to yield **2,2,6,6-tetramethyloxan-4-ol**.
- Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a methylene group or other substituted alkenes. The steric hindrance may necessitate harsher reaction conditions.
- Enolate Formation: While the α -protons are present, their acidity is not unusually high. Formation of the enolate, for subsequent alkylation or aldol reactions, would likely require a strong, sterically hindered base like lithium diisopropylamide (LDA) to overcome steric crowding.

Potential Applications:

Given its structure, 2,2,6,6-tetramethyloxan-4-one is a valuable intermediate in several fields:

- Pharmaceutical Synthesis: The tetrahydropyran motif is a common scaffold in many biologically active natural products and synthetic drugs.^[3] This compound serves as a rigid, lipophilic building block.
- Ligand Development: The oxygen atom can act as a coordination site for metals, making derivatives of this molecule potential ligands in catalysis.
- Materials Science: As a derivative of the related and well-studied 2,2,6,6-tetramethylpiperidine structure, it could be a precursor for novel hindered amine light stabilizers (HALS) or other polymer additives.^[5]

Safety and Handling

Based on data for structurally similar compounds, 2,2,6,6-tetramethyloxan-4-one should be handled with appropriate care.

- Hazards: It is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.

- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

2,2,6,6-Tetramethyloxan-4-one is a specialty chemical with significant potential as a synthetic intermediate. Its highly substituted, sterically hindered structure dictates its synthetic accessibility and chemical reactivity. While detailed academic studies on this specific molecule are limited, its properties can be reliably inferred from the well-established chemistry of tetrahydropyranones. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic programs, emphasizing a logical, first-principles approach to its synthesis and characterization.

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